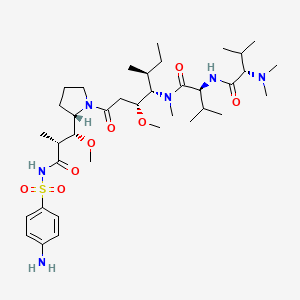

Aminobenzenesulfonic auristatin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C37H64N6O8S |

|---|---|

Molecular Weight |

753.0 g/mol |

IUPAC Name |

(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[(4-aminophenyl)sulfonylamino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide |

InChI |

InChI=1S/C37H64N6O8S/c1-13-24(6)33(42(10)37(47)31(22(2)3)39-36(46)32(23(4)5)41(8)9)29(50-11)21-30(44)43-20-14-15-28(43)34(51-12)25(7)35(45)40-52(48,49)27-18-16-26(38)17-19-27/h16-19,22-25,28-29,31-34H,13-15,20-21,38H2,1-12H3,(H,39,46)(H,40,45)/t24-,25+,28-,29+,31-,32-,33-,34+/m0/s1 |

InChI Key |

AZVFJNPRFUTRNO-RAEOHFLNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Aminobenzenesulfonic Auristatin E and its Role in Antibody-Drug Conjugates

Disclaimer: As of late 2025, detailed experimental data and specific protocols for Aminobenzenesulfonic Auristatin E are not extensively available in peer-reviewed scientific literature. This guide provides a comprehensive overview based on the well-established principles of its constituent components: the cytotoxic payload Auristatin E and the hydrophilic aminobenzenesulfonic acid linker. The experimental protocols and quantitative data presented are representative of those used for closely related auristatin-based Antibody-Drug Conjugates (ADCs) and serve as a technical reference for researchers in the field.

Introduction to this compound

This compound is a potent agent-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs).[1][2] It comprises two key functional components:

-

The Cytotoxic Payload: Auristatin E. A synthetic and exceptionally potent antimitotic agent derived from the marine natural product dolastatin 10.[3][4]

-

The Linker: Aminobenzenesulfonic Acid. A linker moiety that connects Auristatin E to a monoclonal antibody. The sulfonic acid group imparts hydrophilicity, a crucial feature for modern ADC design.

ADCs are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[5] The design of the linker is critical to the success of an ADC, influencing its stability, solubility, pharmacokinetics, and the efficiency of payload release. The inclusion of a sulfonated linker suggests that this compound is engineered to create ADCs with improved biophysical and pharmacological properties.

Core Components and Mechanism of Action

The Auristatin E Payload

Auristatin E functions as a microtubule polymerization inhibitor.[3][4] Microtubules are essential components of the cellular cytoskeleton, playing a pivotal role in the formation of the mitotic spindle during cell division.

Mechanism of Action:

-

Once released inside the target cell, Auristatin E binds to tubulin, the protein subunit of microtubules.

-

This binding disrupts the assembly of microtubules, a critical process for the formation of the mitotic spindle.

-

The inability to form a functional spindle leads to cell cycle arrest in the G2/M phase.[6]

-

Prolonged mitotic arrest ultimately triggers the cell's apoptotic machinery, leading to programmed cell death.[6]

The potency of auristatins is exceptionally high, with cytotoxic effects often observed in the picomolar to low nanomolar range, making them ideal payloads for ADCs.[7]

The Aminobenzenesulfonic Acid Linker

While specific data on the aminobenzenesulfonic acid linker is scarce, its chemical nature points to its function as a hydrophilic linker . The high hydrophobicity of many cytotoxic payloads, including auristatins, can lead to ADC aggregation, poor pharmacokinetics, and reduced efficacy, especially at high drug-to-antibody ratios (DAR).[8]

Advantages of Hydrophilic Linkers:

-

Reduced Aggregation: Increasing the overall hydrophilicity of the ADC complex prevents the formation of aggregates, which can impact manufacturing, stability, and safety.[9]

-

Improved Pharmacokinetics: Hydrophilic ADCs often exhibit more favorable pharmacokinetic profiles, leading to better in vivo performance.[10]

-

Higher Drug Loading: They can enable the creation of stable and effective ADCs with higher DARs (e.g., DAR 8), potentially increasing the amount of payload delivered to the tumor cell.

Quantitative Data (Representative)

No specific in vitro or in vivo data for this compound has been published. The following table summarizes cytotoxicity data for various ADCs that utilize the closely related payload, Monomethyl Auristatin E (MMAE), to provide a reference for expected potency.

| Antibody/Targeting Moiety | Payload | Cell Line | Target Antigen | IC₅₀ (nM) | Reference(s) |

| Trastuzumab | vc-MMAE | SK-BR-3 | HER2 | ~0.05-0.08 | [11] |

| Anti-HER2 Affibody | MMAE | SK-BR-3 | HER2 | 0.5 | [1] |

| Anti-HER2 Affibody | MMAE | T-47D | HER2 | 5.5 | [1] |

| Anti-HER2 Affibody-Fc | MMAE | SK-BR-3 | HER2 | 0.13 | [7] |

| Anti-HER2 Affibody-Fc | MMAE | MDA-MB-453 | HER2 | 1.87 | [7] |

| ZHER2:2891DCS | MMAE | SK-BR-3 | HER2 | 80.2 | [12] |

| Brentuximab (Anti-CD30) | vc-MMAE | Karpas-299 | CD30 | ~0.016 | [9] |

Note: IC₅₀ values are highly dependent on the specific antibody, linker, DAR, cell line, and assay conditions.

Experimental Protocols (Representative)

The following sections detail generalized protocols for the synthesis and evaluation of auristatin-based ADCs, compiled from standard methodologies in the field.

ADC Synthesis and Characterization Workflow

Protocol: Antibody-Drug Conjugation via Cysteine Thiols

This protocol describes a common method for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody.

-

Antibody Reduction:

-

Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to partially reduce the interchain disulfide bonds, exposing free thiol groups. The molar excess of TCEP will determine the extent of reduction and the final average DAR.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

-

Drug-Linker Preparation:

-

Dissolve the maleimide-functionalized this compound in a compatible organic solvent like dimethylsulfoxide (DMSO).

-

-

Conjugation Reaction:

-

Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of the drug-linker is used to drive the reaction to completion.

-

Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours to allow the maleimide groups to react with the antibody's free thiol groups.

-

Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetyl-cysteine, to cap any unreacted maleimide groups.

-

-

Purification and Formulation:

-

Remove unconjugated drug-linker and other small molecules using a purification method such as size-exclusion chromatography (SEC) or dialysis.

-

Exchange the purified ADC into a suitable formulation buffer for storage.

-

-

Characterization:

-

Determine the average DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[13]

-

Assess the level of aggregation using size-exclusion chromatography (SEC).

-

Confirm the identity and integrity of the ADC using techniques like SDS-PAGE and mass spectrometry.

-

Protocol: In Vitro Cytotoxicity Assay (MTT/XTT-based)

This protocol outlines a standard method for assessing the potency of an ADC against cancer cell lines.

-

Cell Seeding:

-

Culture the target cancer cells (both antigen-positive and antigen-negative as a control) in appropriate media.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug-linker in cell culture medium.

-

Remove the old medium from the cells and add the prepared solutions containing the test articles. Include untreated cells as a negative control.

-

-

Incubation:

-

Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO₂ incubator.

-

-

Viability Assessment:

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT to each well.[1]

-

Incubate for 2-4 hours to allow viable cells to metabolize the reagent into a colored formazan product.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO for MTT).

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the viability data against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Conclusion

This compound represents a specialized agent-linker conjugate for the development of advanced ADCs. Its core, Auristatin E, is a clinically validated and highly potent antimitotic agent that induces apoptosis by disrupting microtubule dynamics. The aminobenzenesulfonic acid component serves as a hydrophilic linker, a feature that is increasingly recognized as critical for producing ADCs with favorable physicochemical properties, improved pharmacokinetics, and enhanced in vivo efficacy. While specific data for this molecule remains proprietary or unpublished, the principles outlined in this guide for related auristatin-based ADCs provide a strong technical foundation for researchers working to design and evaluate the next generation of targeted cancer therapies.

References

- 1. A Conjugate Based on Anti-HER2 Diaffibody and Auristatin E Targets HER2-Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 10. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates [mdpi.com]

- 12. sciforum.net [sciforum.net]

- 13. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Aminobenzenesulfonic auristatin E chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminobenzenesulfonic auristatin E is a potent cytotoxic agent-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This molecule comprises the highly potent antimitotic agent, auristatin E, connected to a sulfonamide-based linker. This guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and its mechanism of action. Detailed experimental protocols for its evaluation and diagrams illustrating its synthesis workflow and cellular signaling pathways are also presented to support researchers in the field of targeted cancer therapy.

Chemical Structure and Properties

This compound is a synthetic derivative of the natural product dolastatin 10. The core structure features the pentapeptide auristatin E, which is responsible for its potent cytotoxic activity. This payload is covalently linked to an aminobenzenesulfonic acid moiety, which serves as a component of the linker system for conjugation to a monoclonal antibody.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Biological Properties:

A summary of the key physicochemical and biological properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((4-aminophenyl)sulfonyl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-2-((S)-2-(dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamide | [1] |

| Molecular Formula | C₃₇H₆₄N₆O₈S | [1][2] |

| Molecular Weight | 753.01 g/mol | [1][2] |

| CAS Number | 1800462-99-0 | [1][2] |

| SMILES | C--INVALID-LINK--(C(C=C1)=CC=C1N)=O)=O">C@H--INVALID-LINK--([H])N2C(C--INVALID-LINK----INVALID-LINK--CC)N(C)C(--INVALID-LINK--C)NC(--INVALID-LINK--C)C(C)C)=O)=O)=O">C@HOC | |

| Solubility | Soluble in DMSO | [2] |

| Storage | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months | [2] |

| Mechanism of Action | Inhibitor of tubulin polymerization | [3] |

Biological Activity and Mechanism of Action

This compound exerts its potent antitumor activity through the auristatin E payload.[3] Auristatin E is a highly effective antimitotic agent that disrupts the formation of microtubules, which are essential components of the cellular cytoskeleton.[3]

The primary mechanism of action involves the inhibition of tubulin polymerization.[3] By binding to tubulin, auristatin E prevents the assembly of microtubules, leading to the arrest of the cell cycle in the G2/M phase.[4][5] This disruption of the mitotic spindle apparatus ultimately triggers programmed cell death, or apoptosis.[4][6]

Signaling Pathways

The cytotoxic effects of this compound are mediated through the induction of cell cycle arrest and apoptosis. The auristatin payload, upon release within the target cancer cell, initiates a cascade of signaling events that culminate in cell death.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Sulfonated Self-Immolative Linkers in Enhancing Antibody-Drug Conjugate Performance

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the critical role of hydrophilic, self-immolative linkers in the design and efficacy of Antibody-Drug Conjugates (ADCs), with a specific focus on linkers incorporating an aminobenzenesulfonic acid moiety. While the exact term "aminobenzenesulfonic acid linker" is not standard nomenclature in primary scientific literature, it functionally describes a sulfonated version of the well-established p-aminobenzyl carbamate (PABC) self-immolative spacer. This guide will, therefore, focus on the structure, function, and application of these "sulfo-PABC" linkers, which are designed to enhance the therapeutic index of ADCs by improving their physicochemical and pharmacokinetic properties.

Introduction: The Need for Hydrophilicity in ADC Linker Design

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently liberate the active payload inside the target cancer cell.[1][2]

Many potent cytotoxic payloads, such as auristatins and maytansinoids, are highly hydrophobic. Conjugating these molecules to an antibody, often with a hydrophobic linker, can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation by the reticuloendothelial system.[3][4][5] This not only diminishes the therapeutic efficacy but can also increase the risk of liver toxicity.[1]

Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) or charged groups like sulfonates, into the linker structure is a key strategy to mitigate these challenges.[3][6][7] A sulfonated linker, derived from a molecule like aminobenzenesulfonic acid, imparts hydrophilicity to the linker-payload complex, leading to several significant advantages:

-

Reduced Aggregation: Increased water solubility prevents the formation of inactive ADC aggregates.

-

Improved Pharmacokinetics: Slower plasma clearance and a longer half-life lead to greater drug exposure at the tumor site.[3][7]

-

Enhanced Therapeutic Index: The combination of improved stability and better pharmacokinetics can lead to a wider therapeutic window.[6][8]

-

Overcoming Multidrug Resistance: Hydrophilic metabolites may be poorer substrates for efflux pumps like P-glycoprotein, potentially increasing efficacy in resistant tumors.[4]

This guide will detail the structure, mechanism, and practical application of a representative sulfonated, self-immolative linker for researchers in the field of ADC development.

Structure and Mechanism of a Sulfo-PABC Self-Immolative Linker

The most common application of a sulfonated aminobenzyl spacer is within a protease-cleavable linker construct, typically used to deliver amine-containing payloads like Monomethyl Auristatin E (MMAE). This design integrates a maleimide group for antibody conjugation, a protease-cleavable dipeptide (e.g., valine-citrulline, Val-Cit), the sulfonated p-aminobenzyl carbamate (sulfo-PABC) self-immolative spacer, and the payload.

The payload release is a two-stage intracellular process initiated after the ADC is internalized into the lysosome of a target cell.

-

Enzymatic Cleavage: Lysosomal proteases, such as Cathepsin B, recognize and cleave the Val-Cit dipeptide. This cleavage is the trigger for the subsequent self-immolation.[1][9][10]

-

Self-Immolation: The cleavage of the peptide bond unmasks a free amine on the sulfo-PABC spacer. This initiates a spontaneous 1,6-elimination cascade. The electron-donating free amine promotes the fragmentation of the spacer, leading to the release of the unmodified, fully active payload (MMAE), carbon dioxide, and the sulfonated quinone methide byproduct.[11][12]

Quantitative Data and Performance Metrics

While specific, publicly available data for an ADC utilizing a precisely defined sulfo-PABC linker is limited, we can infer its expected performance by comparing data from ADCs with standard PABC linkers and those with other hydrophilic linkers. The introduction of the sulfonate group is anticipated to improve the parameters shown below compared to a non-sulfonated equivalent.

Disclaimer: The following tables contain representative data from different ADC studies to illustrate the typical performance of ADCs with PABC-based and other hydrophilic linkers. This data is for comparative and educational purposes, as direct quantitative results for a specific sulfo-PABC-MMAE ADC are not available in the cited literature.

In Vitro Cytotoxicity

The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) against antigen-positive cancer cell lines. The potency is expected to be comparable to or slightly better than standard Val-Cit-PABC linkers.

| Cell Line | Antigen Expression | Representative Linker Type | Payload | Representative IC50 (pM) | Citation |

| BT474 | HER2-positive | Arylsulfate (cleavable) | MMAE | 61 - 111 | [13] |

| SKBR3 | HER2-positive | Sulfo-galactose (cleavable) | MMAE | 49 | [7] |

| BT474 | HER2-positive | Val-Cit-PABC (cleavable) | MMAE | 92 | [13] |

| N87 | HER2-positive | Positively Charged vc-MMAE | MMAE | ~2000-3000 | [14] |

| MCF7 | HER2-negative | Arylsulfate (cleavable) | MMAE | > 3000 | [13] |

Table 1: Representative In Vitro Cytotoxicity of ADCs with Hydrophilic/Cleavable Linkers.

In Vivo Efficacy

In vivo efficacy is evaluated in xenograft models, measuring tumor growth inhibition (TGI). The improved pharmacokinetics of hydrophilic linkers often translates to superior in vivo performance.

| Xenograft Model | Dosing | Representative Linker Type | Payload | Outcome | Citation |

| Human Lymphoma | 3 mg/kg, single dose | Novel Disulfide | DM1 | Tumor regression | [15] |

| DU145-PSMA | 30 µg/kg, single dose | DGN549 (payload) | DGN549 | Significant tumor growth inhibition | [16] |

| N87 Gastric Cancer | 3 mg/kg | Val-Ala-PABC | MMAE | Greater tumor suppression vs. Val-Cit | [15] |

| Pancreatic Cancer | Dose-dependent | Val-Cit-PABC | MMAE | Dose-dependent tumor growth reduction | [17] |

Table 2: Representative In Vivo Efficacy of ADCs.

Pharmacokinetic Parameters

Pharmacokinetic studies in preclinical models (e.g., rats, mice) are used to determine the clearance, half-life (t½), and exposure (AUC) of the ADC. Hydrophilic linkers are designed to reduce clearance and extend half-life.

| Analyte | Species | Representative Linker Type | Representative Clearance | Representative Half-life (t½) | Citation |

| Total Antibody | Rat | N-terminal Conjugation | ~6.5 mL/day/kg | ~10 days | [18] |

| Conjugated Antibody | Rat | Thiol Conjugation | ~10.4 mL/day/kg | ~7 days | [18] |

| Total ADC | Mouse | Sulfo-SPDB-[3H]DM4 | Slower than high DAR ADCs | ~5-7 days | [19] |

| ADC (various) | Human (Phase 1) | Auristatin-based (cleavable) | 1.4 - 4.1 L/day | 1.8 - 4.1 days | [20] |

Table 3: Representative Pharmacokinetic Parameters of ADCs.

Experimental Protocols

The following sections provide representative, detailed protocols for the synthesis, conjugation, and characterization of an ADC with a sulfo-PABC linker. These protocols are based on established methodologies in the field.

Protocol 1: Synthesis of a Maleimide-Val-Cit-Sulfo-PABC-MMAE Drug-Linker

This protocol outlines a plausible synthetic route.

Step 1: Synthesis of the Sulfonated PABC Core

-

Start with a commercially available protected p-aminobenzyl alcohol, for example, 4-(Fmoc-amino)benzyl alcohol.

-

Sulfonate the aromatic ring using a suitable sulfonating agent (e.g., chlorosulfonic acid or oleum) under controlled temperature conditions. The sulfonic acid group will be directed ortho to the protected amine.

-

Protect the resulting sulfonic acid group if necessary, for example, as a neopentyl ester, to prevent interference in subsequent steps.[13]

-

Deprotect the benzyl alcohol to proceed with the next step.

Step 2: Attachment of the Payload (MMAE)

-

Activate the hydroxyl group of the sulfonated PABC core by reacting it with phosgene or a phosgene equivalent (e.g., triphosgene, p-nitrophenyl chloroformate) to form a reactive chloroformate or activated carbonate.

-

React the activated sulfo-PABC intermediate with the secondary amine of MMAE in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) to form the carbamate linkage.

Step 3: Attachment of the Dipeptide and Maleimide Group

-

Deprotect the amine on the sulfo-PABC ring (e.g., remove the Fmoc group using piperidine in DMF).

-

Couple the Fmoc-protected Val-Cit dipeptide (Fmoc-Val-Cit-OH) to the free amine using standard peptide coupling reagents (e.g., HATU, HOBt, DIEA) in a solvent like DMF.

-

After purification, remove the Fmoc group from the N-terminus of the dipeptide with piperidine.

-

React the newly exposed N-terminal amine of the Val-Cit dipeptide with a maleimide-containing activated ester, such as maleimidocaproyl-NHS ester (MC-NHS), in the presence of a base like DIEA in DMF.

Step 4: Final Deprotection and Purification

-

If the sulfonic acid was protected, perform the final deprotection step (e.g., acidic cleavage of the neopentyl ester).

-

Purify the final drug-linker construct using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the purified product and characterize it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Conjugation to a Monoclonal Antibody

This protocol describes the conjugation of the maleimide-activated drug-linker to a monoclonal antibody (e.g., Trastuzumab) via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

-

Drug-linker solution (10 mM in DMSO).

-

Quenching solution: N-acetylcysteine (100 mM).

-

Purification buffer (e.g., Histidine, Sucrose, pH 6.0).

-

Diafiltration/ultrafiltration system (e.g., tangential flow filtration).

Procedure:

-

Antibody Preparation: If the antibody buffer contains interfering substances like Tris, perform a buffer exchange into a suitable reaction buffer (e.g., PBS with 50 mM borate, pH 8.0).

-

Partial Reduction: Add a calculated molar excess of TCEP to the antibody solution (typically 2-3 equivalents per mAb) to reduce a subset of the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

-

Conjugation: Add the maleimide-activated drug-linker solution to the reduced antibody. A typical molar excess is 1.5-2.0 equivalents of drug-linker per free thiol generated. Allow the reaction to proceed at room temperature for 1-2 hours in the dark.

-

Quenching: Add an excess of N-acetylcysteine (e.g., 2-fold molar excess over the initial drug-linker amount) to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

Purification: Remove unconjugated drug-linker, quenching agent, and reaction solvents by purifying the ADC. This is typically done using size-exclusion chromatography (SEC) or, on a larger scale, tangential flow filtration (TFF) by diafiltering against the final formulation buffer.

-

Concentration and Storage: Concentrate the purified ADC to the desired final concentration and store at 2-8°C.

Protocol 3: Characterization and DAR Determination by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the drug-to-antibody ratio (DAR) distribution of an ADC.

Materials:

-

HIC column (e.g., Tosoh TSKgel Butyl-NPR).

-

HPLC system with a UV detector.

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).

Procedure:

-

Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the ADC sample.

-

Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

-

Monitor the absorbance at 280 nm.

-

-

Data Analysis:

-

The chromatogram will show a series of peaks. The earliest eluting peak corresponds to the unconjugated antibody (DAR 0). Subsequent peaks correspond to species with increasing numbers of conjugated drugs (DAR 2, DAR 4, DAR 6, DAR 8), as they are more hydrophobic and bind more strongly to the column.

-

Integrate the area of each peak.

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak AreaDARx * x) / Σ (Total Peak Area) where 'x' is the drug load for each species (0, 2, 4, etc.).

-

Visualization of the Downstream Signaling Pathway

The payload, MMAE, is a potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, MMAE induces cell cycle arrest at the G2/M phase, leading to a cellular state known as mitotic catastrophe, which ultimately triggers apoptosis.

References

- 1. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. chemexpress.com [chemexpress.com]

- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of drug-induced mitotic catastrophe in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antibody drug conjugates: hitting the mark in pancreatic cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Novel Auristatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and synthesis of novel auristatin derivatives, a class of highly potent cytotoxic agents that form the warhead of several clinically approved and investigational antibody-drug conjugates (ADCs). This document provides a comprehensive overview of their mechanism of action, structure-activity relationships, and the experimental methodologies pivotal to their development.

Introduction: The Rise of Auristatins in Targeted Cancer Therapy

Auristatins are synthetic analogues of the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[1] These compounds exhibit potent antimitotic activity by inhibiting tubulin polymerization, a critical process for cell division.[2][3] This mechanism leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, making them powerful anticancer agents.[4] The exceptional potency of auristatins, often in the picomolar to nanomolar range, initially presented a challenge for their development as standalone chemotherapeutics due to a narrow therapeutic window.[1][4] However, the advent of ADCs has provided a revolutionary approach to selectively deliver these highly toxic payloads to cancer cells, thereby maximizing their efficacy while minimizing systemic toxicity.[5]

The most well-known auristatin derivatives used in ADCs are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[1] MMAE is utilized in the FDA-approved ADCs Adcetris® and Polivy®.[5] The continuous research in this field focuses on synthesizing novel derivatives with improved properties, such as enhanced potency, increased hydrophilicity for better biopharmaceutical properties, and the ability to overcome drug resistance mechanisms.[6][7] Modifications of the auristatin backbone are primarily focused on the N-terminal (P1), C-terminal (P5), and the central peptide subunits (P2-P3-P4).[5]

Mechanism of Action: Disrupting the Cellular Scaffolding

The primary molecular target of auristatins is tubulin. By binding to the vinca alkaloid binding site on β-tubulin, auristatins disrupt microtubule dynamics.[1] This interference with the assembly and disassembly of microtubules, which are essential components of the mitotic spindle, leads to mitotic arrest and ultimately triggers programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.[4][8]

Signaling Pathway of Auristatin-Induced Apoptosis

The inhibition of tubulin polymerization by auristatins initiates a signaling cascade that culminates in apoptosis. This process involves the activation of the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[8][9][10]

Data Presentation: Cytotoxic Activity of Novel Auristatin Derivatives

The in vitro potency of novel auristatin derivatives is a critical parameter in their evaluation. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50) against a panel of cancer cell lines. The following tables summarize the cytotoxic activities of representative novel auristatin derivatives from recent studies.

| Derivative | Modification | Cancer Cell Line | IC50 / GI50 (nM) | Reference |

| MMAF | Parent Compound | HCT116 (Colon) | 1.8 | [11] |

| 11k | P1: N-methylpyrrole | HCT116 (Colon) | 1.2 | [11] |

| 18d | P5: Triazole | HCT116 (Colon) | 0.9 | [11] |

| PF-06380101 | N-terminal α,α-disubstituted amino acid | Various | Potent activity reported | [2] |

| MMAE | Parent Compound | SKOV-3 (Ovarian) | ~1.0 | [6] |

| MMAU (Cpd 1) | Hydrophilic modification (glucuronic acid) at norephedrine | SKOV-3 (Ovarian) | >2000 | [6] |

| MMAE | Parent Compound | BxPC-3 (Pancreatic) | 0.97 | [5] |

| MMAE | Parent Compound | Panc-1 (Pancreatic) | 1.16 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of novel auristatin derivatives.

General Workflow for Discovery and Evaluation

The development of novel auristatin derivatives follows a systematic workflow from chemical synthesis to biological characterization.

Solid-Phase Synthesis of a Novel MMAF Analogue

This protocol is a representative example of the solid-phase synthesis of an auristatin F analogue with a modification at the P1 position, adapted from literature procedures.[12][13]

Materials:

-

Fmoc-Rink Amide resin

-

Protected amino acids (Fmoc-Dolaproine, Fmoc-Dolaisoleuine, Fmoc-Valine, and the novel Fmoc-P1-amino acid)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: TFA (Trifluoroacetic acid)/TIPS (Triisopropylsilane)/H2O (95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first protected amino acid (e.g., Fmoc-Dolaproine) (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

-

-

Iterative Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence (Dolaisoleuine, Valine, and the novel P1 amino acid).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final compound by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin in vitro.[1][14][15]

Materials:

-

Tubulin (porcine brain, >99% pure)

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

-

Test compounds (auristatin derivatives) dissolved in DMSO

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation: Prepare a solution of tubulin in polymerization buffer on ice.

-

Compound Incubation: In a 96-well plate, add the tubulin solution to wells containing serial dilutions of the test compounds or vehicle control (DMSO). Incubate on ice for 15 minutes.

-

Initiation of Polymerization: Add GTP to each well to a final concentration of 1 mM.

-

Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot the absorbance change over time. The inhibitory activity of the compounds is determined by comparing the polymerization curves in the presence of the compound to the vehicle control. The IC50 value can be calculated from the dose-response curve.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (GI50) or kill 50% of the cells (IC50).[6]

Materials:

-

Cancer cell line of interest (e.g., HCT116, SKOV-3)

-

Complete cell culture medium

-

Test compounds (auristatin derivatives)

-

Cell viability reagent (e.g., PrestoBlue, MTT)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 or GI50 value using non-linear regression analysis.

Conclusion and Future Directions

The discovery and synthesis of novel auristatin derivatives continue to be a vibrant area of research in oncology. The ability to fine-tune the structure of these potent cytotoxins allows for the optimization of their therapeutic properties, leading to the development of more effective and safer ADCs. Future efforts will likely focus on strategies to overcome drug resistance, further improve the biopharmaceutical properties of auristatins, and explore novel conjugation technologies to create next-generation targeted cancer therapies. This technical guide provides a solid foundation for researchers and drug development professionals to navigate the complexities of this exciting and impactful field.

References

- 1. researchgate.net [researchgate.net]

- 2. adcreview.com [adcreview.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of Hydrophilic Auristatin Derivatives for Use in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antitumor Activity of Aminobenzenesulfonic Auristatin E: A Technical Whitepaper

Disclaimer: The compound "Aminobenzenesulfonic auristatin E" refers to a drug-linker conjugate for antibody-drug conjugates (ADCs), where Auristatin E (a potent cytotoxic tubulin modifier) is linked via an aminobenzenesulfonic acid-containing linker.[1][2] While this specific conjugate is commercially available for research purposes, detailed in vitro antitumor activity data under this specific name is not extensively published in peer-reviewed literature. This technical guide, therefore, focuses on the well-documented in vitro antitumor activity of Monomethyl Auristatin E (MMAE), a closely related and widely studied derivative of Auristatin E, which is the active cytotoxic payload in numerous ADCs. The principles, mechanisms, and experimental findings detailed herein for MMAE are considered to be highly representative of the expected activity of this compound, as the cytotoxic effect is primarily dictated by the auristatin payload.

Introduction

Antibody-drug conjugates (ADCs) represent a transformative class of targeted cancer therapies, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy of an ADC is determined by the interplay of its three core components: a monoclonal antibody that targets a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

This whitepaper provides an in-depth technical overview of the in vitro antitumor activity of auristatin-based ADCs, with a focus on Monomethyl Auristatin E (MMAE), the cytotoxic component of "this compound". We will explore its mechanism of action, present quantitative data on its cytotoxic effects, detail relevant experimental protocols, and visualize the key signaling pathways involved in its antitumor activity. The potential role of the aminobenzenesulfonic acid linker in modulating the properties of the conjugate will also be discussed.

Mechanism of Action

The primary mechanism of action of Auristatin E and its derivatives, including MMAE, is the potent inhibition of tubulin polymerization.[2] By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, a critical cellular machinery for cell division. This leads to a cascade of downstream events culminating in cancer cell death.

Inhibition of Tubulin Polymerization and Mitotic Arrest

MMAE binds to the vinca domain of tubulin, preventing its polymerization into microtubules.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing the cell from entering mitosis.[1][4] Prolonged mitotic arrest ultimately triggers the apoptotic cell death pathways.

Quantitative In Vitro Antitumor Activity

The cytotoxic potency of MMAE and its conjugates has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Cytotoxicity (IC50 Values)

The following table summarizes the IC50 values of MMAE and representative MMAE-based ADCs in various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference(s) |

| SK-BR-3 | Breast Cancer | MMAE | 3.27 ± 0.42 | |

| HEK293 | Kidney Cancer | MMAE | 4.24 ± 0.37 | [5] |

| BxPC-3 | Pancreatic Cancer | MMAE | 0.97 ± 0.10 | |

| PSN-1 | Pancreatic Cancer | MMAE | 0.99 ± 0.09 | [2] |

| Capan-1 | Pancreatic Cancer | MMAE | 1.10 ± 0.44 | [2] |

| Panc-1 | Pancreatic Cancer | MMAE | 1.16 ± 0.49 | [2] |

| PC-3 | Prostate Cancer | MMAE | ~2 | [1] |

| C4-2B | Prostate Cancer | MMAE | ~2 | [1] |

| NCI-N87 | Gastric Cancer | Hertuzumab-vcMMAE | Not specified, potent | [6] |

| OVCAR-3 | Ovarian Cancer | Anti-mesothelin-MMAE | 0.3 | [7] |

| Karpas-299 | Lymphoma | Brentuximab-vc-MMAE (Adcetris®) | 0.016 | [8] |

Induction of Apoptosis

MMAE and its conjugates are potent inducers of apoptosis. The percentage of apoptotic cells can be quantified using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. For example, treatment of non-Hodgkin lymphoma cell lines Ramos and Daudi with Rituximab-MMAE resulted in a dose-dependent increase in Annexin V positive cells, indicating apoptosis.[6][9]

Cell Cycle Arrest

As a consequence of tubulin polymerization inhibition, MMAE causes a significant accumulation of cells in the G2/M phase of the cell cycle. In PC-3 and C4-2B prostate cancer cells, treatment with 4 nM MMAE for 24 hours led to a substantial increase in the percentage of cells in the G2/M phase.[1][4] Similarly, HzMUC1-MMAE induced G2/M arrest in pancreatic cancer cells.[7]

Signaling Pathways

Beyond direct mitotic disruption, auristatin-based ADCs modulate several intracellular signaling pathways that contribute to their antitumor effects.

Endoplasmic Reticulum (ER) Stress and Immunogenic Cell Death (ICD)

MMAE-induced microtubule disruption can lead to the accumulation of unfolded or misfolded proteins, triggering the endoplasmic reticulum (ER) stress response. This involves the activation of pathways such as the inositol-requiring enzyme 1 (IRE1) pathway. The induction of ER stress can culminate in immunogenic cell death (ICD), a form of apoptosis that stimulates an antitumor immune response.

Inhibition of the PI3K/Akt/mTOR Pathway

Studies have shown that auristatin-based ADCs can act synergistically with inhibitors of the PI3K/Akt/mTOR signaling pathway.[8][10] Furthermore, some auristatin ADCs have been observed to directly lead to a decrease in the phosphorylation of Akt and other downstream effectors of this pathway, suggesting a potential inhibitory effect on this key cell survival pathway.[11]

The Role of the Aminobenzenesulfonic Acid Linker

The linker component of an ADC is critical for its stability in circulation and the efficient release of the payload at the tumor site. While specific data on the aminobenzenesulfonic acid linker is limited, the inclusion of a sulfonated moiety can infer certain properties. Sulfonated linkers are known to increase the hydrophilicity of the ADC, which can be beneficial in several ways:[4][5]

-

Improved Pharmacokinetics: Increased hydrophilicity can reduce plasma clearance and improve the overall pharmacokinetic profile of the ADC.

-

Reduced Aggregation: Hydrophilic linkers can help prevent the aggregation of ADCs, which is a common issue with hydrophobic payloads like auristatins.

-

Enhanced Therapeutic Window: By improving the properties of the ADC, hydrophilic linkers can potentially lead to a wider therapeutic window.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.

-

DNA Staining: Stain the cells with a DNA-binding fluorescent dye such as Propidium Iodide (PI).

-

Incubation: Incubate the cells to allow for stoichiometric binding of the dye to the DNA.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the compound, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, IRE1, CHOP).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

Conclusion

This compound, as a conjugate of the potent microtubule inhibitor Auristatin E, is expected to exhibit significant in vitro antitumor activity. The extensive data available for the closely related derivative, MMAE, demonstrates a mechanism of action centered on the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in a wide range of cancer cell lines. Furthermore, auristatin-based ADCs have been shown to modulate key signaling pathways, including the ER stress and PI3K/Akt/mTOR pathways, which contribute to their overall anticancer efficacy. The aminobenzenesulfonic acid linker likely enhances the physicochemical properties of the conjugate, potentially improving its therapeutic index. The experimental protocols and data presented in this whitepaper provide a comprehensive guide for researchers and drug development professionals working with auristatin-based ADCs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An antimesothelin-monomethyl auristatin e conjugate with potent antitumor activity in ovarian, pancreatic, and mesothelioma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

Tubulin Polymerization Inhibition by Auristatin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and cellular consequences of tubulin polymerization inhibition by auristatin compounds. Auristatins, particularly Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), are highly potent antimitotic agents that have become critical components of antibody-drug conjugates (ADCs) in modern cancer therapy.[1][2][3] This document details their mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular pathways.

Mechanism of Action: Disrupting the Microtubule Assembly

Auristatins are synthetic analogues of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[4][5] Their primary mechanism of action is the potent inhibition of cell division by disrupting microtubule dynamics.[3][6][7] This is achieved through a high-affinity binding interaction with tubulin, the fundamental protein subunit of microtubules.

Specifically, auristatins bind to the β-tubulin subunit at the vinca alkaloid binding site.[5][8] This interaction prevents the polymerization of tubulin heterodimers into microtubules.[5][6] The disruption of microtubule assembly and dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5] Due to their high cytotoxicity, auristatins like MMAE are often too toxic to be used as standalone drugs and are instead linked to monoclonal antibodies in ADCs to ensure targeted delivery to cancer cells.[6][9]

MMAE and MMAF are two of the most well-characterized auristatin analogues used in ADCs.[4] They differ at the C-terminus; MMAF possesses a charged phenylalanine residue, which can hinder its ability to diffuse across cell membranes, making it slightly less toxic than the uncharged MMAE.[4][10]

Quantitative Data: Potency and Binding Affinity

The efficacy of auristatin compounds is quantified by their half-maximal inhibitory concentrations (IC50) in cellular cytotoxicity assays and their binding affinities (KD) to tubulin. These values underscore their sub-nanomolar potency against various cancer cell lines.

| Compound | Assay Type | Cell Line / Condition | Value | Reference |

| MMAE | Cytotoxicity (IC50) | SKBR3 (Breast Cancer) | 3.27 ± 0.42 nM | [11] |

| Cytotoxicity (IC50) | HEK293 (Kidney) | 4.24 ± 0.37 nM | [11] | |

| Cytotoxicity (IC50) | DX3puroβ6 (Melanoma) | 0.058 ± 0.003 nM | [12] | |

| Cytotoxicity (IC50) | BxPC-3 (Pancreatic) | 65.1 ± 10.6 nM | [12] | |

| Tubulin Polymerization (IC50) | General | 0.05 to 0.1 nM | [8] | |

| Tubulin Binding (KD) | Fluorescence Polarization | 291 nM | [8][13] | |

| MMAF | Tubulin Binding (KD) | Fluorescence Polarization | 60 ± 3 nM | [13] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a common method to directly measure the effect of compounds on tubulin polymerization in a cell-free system. The assay relies on the fluorescence enhancement of a reporter dye (e.g., DAPI) upon binding to polymerized microtubules.[14][15]

A. Principle: Unpolymerized tubulin has a low affinity for the fluorescent reporter. As tubulin polymerizes into microtubules, the reporter dye is incorporated, leading to a significant increase in fluorescence intensity.[15] Inhibitors of polymerization will prevent this increase, while stabilizers will enhance it.

B. Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds (Auristatins) and controls (e.g., Paclitaxel as stabilizer, Vinblastine as destabilizer)

-

Pre-warmed 96-well plates (black, opaque walls)

-

Temperature-controlled fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)

C. Methodology:

-

Reagent Preparation: On ice, reconstitute tubulin to 2 mg/mL in General Tubulin Buffer containing 10% glycerol and the fluorescent reporter.[14][16]

-

Compound Preparation: Prepare serial dilutions of the auristatin compounds and controls in General Tubulin Buffer.

-

Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds and controls.

-

Initiation of Polymerization: To each well, add the tubulin solution and immediately add GTP to a final concentration of 1 mM.[14][16] The total reaction volume is typically 50-100 µL.[15]

-

Measurement: Immediately place the plate in the 37°C plate reader.[17] Monitor fluorescence intensity kinetically for 60 minutes, taking readings every minute.[16]

-

Data Analysis: Plot fluorescence intensity versus time. The inhibitory effect can be quantified by calculating the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of auristatins on cancer cells by assessing metabolic activity.

A. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

B. Materials:

-

Cancer cell lines (e.g., SKBR3, HEK293)[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Auristatin compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader (570 nm wavelength)

C. Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the auristatin compound (e.g., from 0.01 nM to 4000 nM).[11] Include untreated cells as a negative control. Incubate for a specified period (e.g., 72 hours).[11]

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Signaling Pathways and Visualizations

The inhibition of tubulin polymerization by auristatins initiates a cascade of cellular events, primarily culminating in apoptosis. This process involves cell cycle arrest and the activation of specific stress and death signaling pathways.

ADC-Mediated Auristatin Delivery and Action

The delivery of auristatins via ADCs is a multi-step process designed for tumor-specific cytotoxicity.

Caption: Workflow of ADC-mediated delivery of auristatin to a tumor cell.

Auristatin-Induced Apoptotic Pathway

Upon disruption of the microtubule network, cells undergo mitotic arrest, which activates intrinsic apoptotic signaling. This can occur through both p53-dependent and p53-independent pathways.[18] Key events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases.[18]

Caption: Key signaling events in auristatin-induced apoptosis.

Endoplasmic Reticulum (ER) Stress Pathway

Recent studies indicate that microtubule disruption by auristatin-based ADCs also contributes to the activation of Endoplasmic Reticulum (ER) stress response pathways.[19] This provides an additional mechanism for inducing apoptosis and can also lead to immunogenic cell death (ICD), potentially stimulating an anti-tumor immune response.[2][19]

Caption: Auristatin-induced ER stress and immunogenic cell death pathway.

References

- 1. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 2. books.rsc.org [books.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 5. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. adcreview.com [adcreview.com]

- 10. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 11. scispace.com [scispace.com]

- 12. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. maxanim.com [maxanim.com]

- 16. In vitro tubulin polymerization assay [bio-protocol.org]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

The Cellular Journey of Auristatin-Based ADCs: A Technical Guide to Uptake and Processing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intricate cellular pathways and molecular interactions that govern the efficacy of auristatin-based antibody-drug conjugates (ADCs). By delivering the potent cytotoxic agent, monomethyl auristatin E (MMAE), directly to cancer cells, these ADCs represent a cornerstone of targeted cancer therapy. Understanding the precise mechanisms of their cellular uptake, intracellular trafficking, and payload release is paramount for the rational design and optimization of next-generation ADCs.

The Cellular Odyssey of an Auristatin-Based ADC: From Binding to Apoptosis

The journey of an auristatin-based ADC from the extracellular environment to the induction of cancer cell death is a multi-step process, initiated by the specific recognition of a tumor-associated antigen on the cancer cell surface. This targeted binding is the critical first step that ensures the selective delivery of the cytotoxic payload.

Binding and Internalization: Gaining Entry into the Cancer Cell

Upon binding to its cognate antigen, the ADC-antigen complex is internalized into the cell primarily through clathrin-mediated endocytosis .[1][2][3][4][5] This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate and pinch off to form intracellular vesicles containing the ADC. While clathrin-mediated endocytosis is the predominant pathway, other mechanisms such as caveolae-mediated endocytosis and macropinocytosis may also contribute to ADC internalization.[1][2][4][5]

The rate and extent of internalization are critical determinants of ADC efficacy and can be influenced by factors such as antigen expression levels and the intrinsic properties of the antibody.[6]

Intracellular Trafficking: A Journey Through Endosomal Compartments

Once inside the cell, the ADC-containing vesicle embarks on a journey through the endosomal-lysosomal pathway. The vesicle first fuses with an early endosome , an acidic compartment (pH 6.0-6.5) that serves as a primary sorting station. From the early endosome, the ADC is trafficked to the late endosome , which has a more acidic environment (pH 5.0-6.0).

Ultimately, the late endosome fuses with a lysosome , a highly acidic organelle (pH 4.5-5.0) rich in degradative enzymes.[4] This acidic and enzymatically active environment is the site of payload liberation.

Payload Release: Unleashing the Cytotoxic Agent

The release of the monomethyl auristatin E (MMAE) payload from the antibody is a crucial step for its cytotoxic activity. In ADCs utilizing a valine-citrulline (vc) linker, this release is primarily mediated by lysosomal proteases, most notably cathepsin B .[7] The vc linker is specifically designed to be stable in the bloodstream but susceptible to cleavage by these enzymes within the lysosome.[6]

Following the enzymatic cleavage of the valine-citrulline dipeptide, a self-immolative para-aminobenzylcarbamate (PABC) spacer facilitates the efficient and traceless release of the active MMAE drug.[7] While cathepsin B is a key enzyme in this process, studies have shown that other lysosomal proteases can also contribute to linker cleavage, providing a degree of redundancy to the payload release mechanism.[8]

Mechanism of Action: Inducing Cancer Cell Demise

Once released into the cytoplasm, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization .[9][10][11][12][13][14] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and the maintenance of cell shape. By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death, or apoptosis .[10]

The high potency of MMAE, often in the sub-nanomolar range, makes it an ideal payload for ADCs, as only a small number of molecules need to reach the cytoplasm to induce cell death.[13][15]

Quantitative Insights into ADC Processing

The efficiency of each step in the cellular processing of auristatin-based ADCs can be quantified to better understand their therapeutic potential and to guide the development of improved constructs. The following tables summarize key quantitative parameters from various studies.

| Parameter | Cell Line | ADC | Value | Reference |

| Receptor Expression (receptors/cell) | SKBR-3 | Trastuzumab-vc-MMAE | ~800,000 | [6] |

| MDA-MB-453 | Trastuzumab-vc-MMAE | ~250,000 | [6] | |

| MCF-7 | Trastuzumab-vc-MMAE | ~50,000 | [6] | |

| MDA-MB-468 | Trastuzumab-vc-MMAE | ~10,000 | [6] | |

| Internalization Half-life (hours) | BT-474 | Trastuzumab-maytansinoid | 6-14 | [16] |

| NCI-N87 | Trastuzumab-maytansinoid | 6-14 | [16] | |

| SK-BR-3 | Trastuzumab-maytansinoid | 6-14 | [16] | |

| Degradation Half-life (hours) | BT-474 | Trastuzumab-maytansinoid | 18-25 | [16] |

| NCI-N87 | Trastuzumab-maytansinoid | 18-25 | [16] | |

| SK-BR-3 | Trastuzumab-maytansinoid | 18-25 | [16] | |

| In Vitro Cytotoxicity (IC50, nM) | BT-474 (HER2 positive) | HER2 ADC-MMAE | Low nanomolar | [5] |

| MCF-7 (HER2 negative) | HER2 ADC-MMAE | No cytotoxicity | [5] | |

| Karpas 299 (CD30 positive) | Brentuximab Vedotin | 1.8 ± 0.4 ng/ml | [14] | |

| Raji-CD30+ (CD30 positive) | Brentuximab Vedotin | 3.6 ± 0.6 ng/ml | [14] |

Experimental Protocols for Studying ADC Cellular Processing

A variety of in vitro assays are employed to dissect the cellular uptake and processing of auristatin-based ADCs. Detailed methodologies for key experiments are provided below.

ADC Internalization Assay using Flow Cytometry

This protocol allows for the quantification of ADC internalization over time.

Materials:

-

Target cancer cell line

-

Auristatin-based ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

-

Isotype control antibody labeled with the same fluorescent dye

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed target cells in a 6-well plate and allow them to adhere overnight.

-

On the day of the experiment, replace the medium with fresh medium containing the fluorescently labeled ADC or isotype control at a predetermined concentration.

-

Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

At each time point, wash the cells twice with cold PBS to remove unbound antibody.

-

Detach the cells using trypsin-EDTA and resuspend them in cold PBS.

-

Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population.

-

To distinguish between surface-bound and internalized ADC, a quenching step can be included. After incubation with the labeled ADC, treat the cells with an anti-fluorophore antibody to quench the fluorescence of the surface-bound ADC before flow cytometric analysis. The remaining fluorescence will be from the internalized ADC.

Lysosomal Degradation and Payload Release Assay using LC-MS/MS

This protocol enables the quantification of the released MMAE payload within the cell.

Materials:

-

Target cancer cell line

-

Auristatin-based ADC

-

Cell culture medium

-

PBS

-

Cell lysis buffer

-

Acetonitrile

-

Internal standard (e.g., deuterated MMAE)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Seed target cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the ADC at a specific concentration and incubate for various time points.

-

At each time point, wash the cells thoroughly with cold PBS.

-

Lyse the cells using a suitable cell lysis buffer.

-

Collect the cell lysate and add acetonitrile to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the released MMAE.

-

Add a known concentration of the internal standard to the supernatant.

-

Analyze the samples by LC-MS/MS to quantify the concentration of MMAE. A standard curve of known MMAE concentrations should be run in parallel for accurate quantification.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the ADC on cancer cells.

Materials:

-

Target cancer cell line

-

Auristatin-based ADC

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of the ADC in cell culture medium.

-

Remove the old medium from the wells and add the ADC dilutions. Include a vehicle control (medium without ADC).

-

Incubate the plate for a period that allows for the cytotoxic effect to manifest (typically 72-96 hours for tubulin inhibitors).[7]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Pathways: Graphviz Diagrams

The following diagrams, generated using the DOT language, provide a visual representation of the key processes involved in the cellular uptake and processing of auristatin-based ADCs.

Caption: Cellular uptake and processing of an auristatin-based ADC.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Caption: Mechanism of action of Monomethyl Auristatin E (MMAE).

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 10. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads [ouci.dntb.gov.ua]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]